(1-Ethoxy-4-methylcyclohexyl)methanol (1-Ethoxy-4-methylcyclohexyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17532794
InChI: InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9,11H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

(1-Ethoxy-4-methylcyclohexyl)methanol

CAS No.:

Cat. No.: VC17532794

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

(1-Ethoxy-4-methylcyclohexyl)methanol -

Specification

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name (1-ethoxy-4-methylcyclohexyl)methanol
Standard InChI InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9,11H,3-8H2,1-2H3
Standard InChI Key XQOXOZDTIZOCLQ-UHFFFAOYSA-N
Canonical SMILES CCOC1(CCC(CC1)C)CO

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

(1-Ethoxy-4-methylcyclohexyl)methanol features a cyclohexane backbone with two distinct substituents: an ethoxy group (-OCH2_2CH3_3) at position 1 and a hydroxymethyl group (-CH2_2OH) at position 4. The cyclohexane ring adopts a chair conformation, minimizing steric strain between substituents. The relative stereochemistry of the ethoxy and hydroxymethyl groups influences reactivity and intermolecular interactions, though specific isomer prevalence (cis vs. trans) remains undocumented in available literature.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name(1-ethoxy-4-methylcyclohexyl)methanol
Molecular FormulaC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2}
Molecular Weight172.26 g/mol
Canonical SMILESCCOC1(CCC(CC1)C)CO
InChI KeyXQOXOZDTIZOCLQ-UHFFFAOYSA-N
PubChem CID130591110

Spectroscopic and Computational Data

The compound’s Standard InChI string (InChI=1S/C10H20O2/c1-3-12-10(8-11)6-4-9(2)5-7-10/h9,11H,3-8H2,1-2H3\text{InChI=1S/C}_{10}\text{H}_{20}\text{O}_{2}/\text{c1-3-12-10(8-11)6-4-9(2)5-7-10/h9,11H,3-8H2,1-2H3}) facilitates computational modeling of its electronic structure. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the ethoxy methyl (δ1.2ppm\delta \approx 1.2 \, \text{ppm}), hydroxymethyl proton (δ3.5ppm\delta \approx 3.5 \, \text{ppm}), and cyclohexane backbone protons (δ1.42.1ppm\delta \approx 1.4–2.1 \, \text{ppm}). Mass spectrometry would show a molecular ion peak at m/z=172.26m/z = 172.26, with fragmentation patterns indicative of ether and alcohol bond cleavage.

Synthesis and Production Pathways

Byproduct Considerations

Similar to MCHM, which is a byproduct of cyclohexanedimethanol production , (1-Ethoxy-4-methylcyclohexyl)methanol may form during incomplete esterification or hydrogenation processes. Purification challenges arise due to the structural similarity of byproducts, necessitating advanced chromatographic techniques.

Applications in Organic Synthesis and Beyond

Role in Epoxide Ring-Opening Reactions

The compound’s hydroxymethyl group acts as a nucleophile in acid-catalyzed epoxide openings, forming diols with regioselectivity influenced by the ethoxy group’s steric effects. For example, in the presence of sulfuric acid, it reacts with ethylene oxide to yield 2-((1-ethoxy-4-methylcyclohexyl)methoxy)ethanol, a potential precursor for surfactants.

Physicochemical and Environmental Properties

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate hydrophobicity. This property facilitates its use in biphasic reaction systems but raises concerns about bioaccumulation in aquatic environments.

Degradation and Toxicity

No explicit toxicological data exist, but its metabolic pathway likely mirrors MCHM’s oxidation to 4-methylcyclohexanecarboxylic acid . This metabolite, a naphthenic acid, is associated with chronic aquatic toxicity, implying that environmental releases of (1-Ethoxy-4-methylcyclohexyl)methanol could necessitate remediation strategies.

Comparative Analysis with Related Compounds

4-Methylcyclohexanemethanol (MCHM)

MCHM (C8H16O\text{C}_8\text{H}_{16}\text{O}) lacks the ethoxy group, reducing its steric bulk and altering solubility (logP=1.8\log P = 1.8) . Both compounds share low acute toxicity but differ in applications: MCHM is used in coal flotation, whereas (1-Ethoxy-4-methylcyclohexyl)methanol’s ether linkage enhances its suitability for glycosylation reactions.

Cyclohexanedimethanol

This diol (C8H16O2\text{C}_8\text{H}_{16}\text{O}_2) exhibits higher water solubility (3.4g/L3.4 \, \text{g/L}) and serves as a polymer precursor, contrasting with the mono-alcohol’s niche synthetic role .

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